molecular formula C9H6ClF3O2 B1315352 2-Chloro-4-trifluoromethylphenylacetic acid CAS No. 601513-26-2

2-Chloro-4-trifluoromethylphenylacetic acid

Cat. No. B1315352
CAS RN: 601513-26-2
M. Wt: 238.59 g/mol
InChI Key: JLULPIXGVZSEES-UHFFFAOYSA-N
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Description

2-Chloro-4-trifluoromethylphenylacetic acid, with the CAS Number 601513-26-2, is a chemical compound with a molecular weight of 238.59 . It is a solid crystal at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(2-chloro-4-(trifluoromethyl)phenyl)acetic acid . The InChI code is 1S/C9H6ClF3O2/c10-7-4-6(9(11,12)13)2-1-5(7)3-8(14)15/h1-2,4H,3H2,(H,14,15) .


Physical And Chemical Properties Analysis

2-Chloro-4-trifluoromethylphenylacetic acid is a solid crystal at room temperature .

Scientific Research Applications

Reactivity and Structural Analysis

  • A comprehensive DFT study on halogenated phenylacetic acids, including 2-Chloro-4-trifluoromethylphenylacetic acid, explored their reactivity, acidity, and vibrational spectra. The research provided insights into the molecule's electronic properties, including Fukui functions, local softness, electrophilicity, and the HOMO-LUMO gap, along with theoretical predictions of its vibrational spectra, aiding in the understanding of its chemical behavior and potential applications in synthetic chemistry (Srivastava et al., 2015).

Analytical and Sensing Applications

  • The compound has been utilized as an electroactive tracer in a competitive assay for the detection of the herbicide 2,4-dichlorophenoxyacetic acid, demonstrating its utility in developing sensitive and selective analytical methods for environmental monitoring (Schöllhorn et al., 2000).

Synthetic Applications

  • Research on the action of chlorine trifluoride on trichloroacetic acid, involving decomposition reactions, could provide insights into the reactivity of chloro and fluoro substituted compounds, potentially informing synthetic strategies that leverage 2-Chloro-4-trifluoromethylphenylacetic acid's structural similarities (Cuthbertson et al., 2007).

Molecular Imprinting and Detection Techniques

  • The compound has shown potential in the field of molecularly imprinted polymers, a technology that offers high selectivity in sensor applications and pollutant removal. Studies involving closely related compounds in the creation of imprinted polymers for the selective detection of pesticides underscore its relevance in developing novel environmental remediation technologies (Omidi et al., 2014).

Environmental Monitoring and Remediation

  • A study on the electrochemical detection of 4-chloro-2-methylphenoxyacetic acid using a glassy carbon electrode demonstrates the broader utility of chloro- and fluoro-substituted phenylacetic acids in environmental analysis. This research could inform the development of sensitive, simple, and effective methods for monitoring similar compounds in environmental samples (Yu et al., 2022).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H302+H332 (Harmful if swallowed or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P312 (Call a POISON CENTER or doctor/physician if you feel unwell) .

properties

IUPAC Name

2-[2-chloro-4-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c10-7-4-6(9(11,12)13)2-1-5(7)3-8(14)15/h1-2,4H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLULPIXGVZSEES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20477336
Record name 2-CHLORO-4-TRIFLUOROMETHYLPHENYLACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-trifluoromethylphenylacetic acid

CAS RN

601513-26-2
Record name 2-CHLORO-4-TRIFLUOROMETHYLPHENYLACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of (2-chloro-4-trifluoromethylphenyl)-acetic acid tert-butyl ester (40 g, 135.7 mmol) in dioxane (100 mL) containing conc. HCl (31.3 mL) was stirred at 50° C. for 5 h. After cooling the mixture to r.t., it was diluted with Et2O and the organic layer was washed with H2O (3×). The organic phase was dried (MgSO4) and the solvent was removed in vacuo. Recrystallization of the residue with AcOEt-hexane yielded the title compound as a solid showing: 1H NMR (400 MHz, CDCl3) δ 7.71 (s, 1H), 7.55 (dd, 1H, J=1.0, 8.0 Hz), 7.47 (d, 1H, J=8.0 Hz), 3.92 (s, 2H). MS (ESI) m/z 237 (M−H)−.
Name
(2-chloro-4-trifluoromethylphenyl)-acetic acid tert-butyl ester
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
31.3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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